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Compound of Interest

Compound Name: 6-bromo-N-methyl-2-naphthamide

Cat. No.: B1291326 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the expected spectral data (NMR,

IR, and MS) for the compound 6-bromo-N-methyl-2-naphthamide. Due to the limited

availability of public domain experimental spectra for this specific molecule, this document

presents a detailed, predictive analysis based on the known spectral characteristics of its

constituent functional groups and data from closely related structural analogs. This guide is

intended to assist researchers in the identification, characterization, and quality control of 6-
bromo-N-methyl-2-naphthamide and similar compounds in a drug discovery and

development context. Detailed, generalized experimental protocols for acquiring the spectral

data are also provided.

Chemical Structure and Properties
IUPAC Name: 6-bromo-N-methylnaphthalene-2-carboxamide

Molecular Formula: C₁₂H₁₀BrNO

Molecular Weight: 264.12 g/mol

CAS Number: 426219-35-4

Structure:
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Predicted Spectral Data
The following tables summarize the predicted spectral data for 6-bromo-N-methyl-2-
naphthamide. These predictions are derived from the analysis of structural analogs, including

6-bromo-2-naphthol and 1-bromonaphthalene, as well as established spectroscopic principles

for the N-methylamide functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H NMR (Proton NMR)

Predicted Chemical Shifts (δ) in CDCl₃ at 400 MHz

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~8.3 - 8.5 s 1H H-1

~8.0 - 8.2 d 1H H-5

~7.8 - 8.0 d 1H H-4

~7.7 - 7.9 dd 1H H-7

~7.6 - 7.8 d 1H H-8

~7.5 - 7.7 d 1H H-3

~6.0 - 6.5 br s 1H N-H

~3.0 - 3.2 d 3H N-CH₃

2.1.2. ¹³C NMR (Carbon-13 NMR)
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Predicted Chemical Shifts (δ) in CDCl₃ at 100 MHz

Chemical Shift (ppm) Assignment

~168 - 170 C=O (Amide)

~135 - 137 C-6

~133 - 135 C-4a

~131 - 133 C-8a

~130 - 132 C-2

~129 - 131 C-5

~128 - 130 C-7

~127 - 129 C-8

~126 - 128 C-4

~125 - 127 C-1

~123 - 125 C-3

~26 - 28 N-CH₃

Infrared (IR) Spectroscopy
Predicted Vibrational Frequencies (cm⁻¹)
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Wavenumber (cm⁻¹) Intensity Assignment

~3300 - 3400 Medium N-H stretch

~3050 - 3100 Medium Aromatic C-H stretch

~2920 - 2960 Weak Aliphatic C-H stretch (CH₃)

~1640 - 1680 Strong C=O stretch (Amide I)

~1520 - 1580 Medium N-H bend (Amide II)

~1470 - 1500 Medium Aromatic C=C stretch

~1230 - 1280 Medium C-N stretch (Amide III)

~1050 - 1100 Medium C-Br stretch

Mass Spectrometry (MS)
Predicted m/z Ratios for Molecular Ions

m/z Ion Notes

263 [M]⁺
Corresponding to the ⁷⁹Br

isotope.

265 [M+2]⁺

Corresponding to the ⁸¹Br

isotope, with an intensity

approximately equal to the M⁺

peak.

Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for 6-bromo-N-
methyl-2-naphthamide. Instrument parameters should be optimized for the specific instrument

being used.

NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of

deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: spectral width of 10-12 ppm, pulse angle of 45 degrees, acquisition

time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

Signal-to-noise ratio should be improved by acquiring a sufficient number of scans (e.g.,

16 or 32).

¹³C NMR Acquisition:

Acquire a one-dimensional proton-decoupled carbon spectrum.

Typical parameters: spectral width of 200-220 ppm, pulse angle of 30-45 degrees, and a

sufficient number of scans to obtain a good signal-to-noise ratio.

IR Spectroscopy
Sample Preparation:

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press

into a thin, transparent pellet.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition:

Record a background spectrum of the empty sample holder or clean ATR crystal.

Record the sample spectrum over a range of 4000-400 cm⁻¹.
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Co-add 16-32 scans to improve the signal-to-noise ratio.

Mass Spectrometry
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

such as methanol or acetonitrile.

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) or

electron ionization (EI) source.

Acquisition:

ESI: Introduce the sample solution into the ion source via direct infusion or through a liquid

chromatograph. Acquire the mass spectrum in positive ion mode.

EI: Introduce the sample (as a solid or in a volatile solvent) into the ion source. A standard

electron energy of 70 eV is typically used.

Data Analysis: Identify the molecular ion peaks, paying close attention to the characteristic

isotopic pattern of bromine (M⁺ and M+2 peaks of approximately 1:1 ratio).

Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the structural elucidation and

confirmation of 6-bromo-N-methyl-2-naphthamide using the described spectroscopic

techniques.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1291326?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1291326?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Structure Confirmation

Synthesis of 6-bromo-N-methyl-2-naphthamide

Purification (e.g., Crystallization, Chromatography)

Mass Spectrometry (MS) Infrared (IR) Spectroscopy NMR Spectroscopy

Determine Molecular Weight & Bromine Presence Identify Functional Groups (Amide, Aromatic, C-Br) Elucidate Carbon-Hydrogen Framework

Confirm Structure of 6-bromo-N-methyl-2-naphthamide

Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of 6-bromo-N-
methyl-2-naphthamide.

To cite this document: BenchChem. [Spectroscopic Characterization of 6-bromo-N-methyl-2-
naphthamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1291326#spectral-data-nmr-ir-ms-of-6-bromo-n-
methyl-2-naphthamide]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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